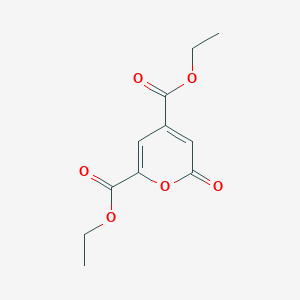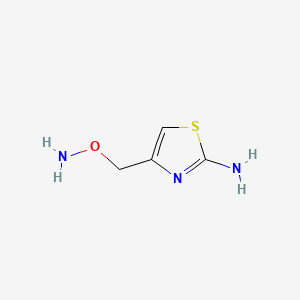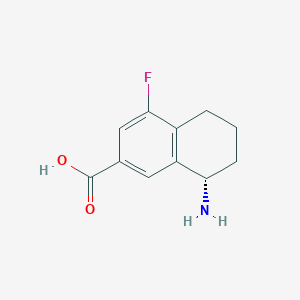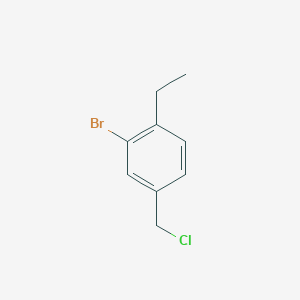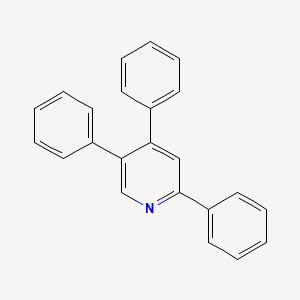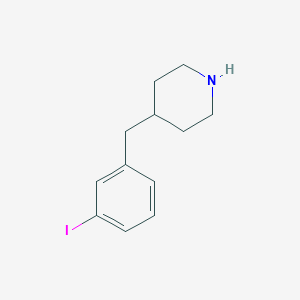
4-(3-Iodobenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Iodobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperidine and an iodine source.
Iodination Reaction: The iodination of the benzyl group is achieved using an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Iodobenzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding benzylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Products include azido or cyano derivatives of benzylpiperidine.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzylpiperidine.
科学的研究の応用
4-(3-Iodobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Iodobenzyl)piperidine primarily involves its interaction with sigma receptors. Sigma receptors are a class of proteins involved in various cellular processes, including signal transduction and ion channel regulation. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-(3-Bromobenzyl)piperidine: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding affinity.
4-(3-Chlorobenzyl)piperidine: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
4-(3-Iodobenzyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding characteristics. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for various research applications .
特性
分子式 |
C12H16IN |
|---|---|
分子量 |
301.17 g/mol |
IUPAC名 |
4-[(3-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
InChIキー |
SPXYRKBEBVDGOE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
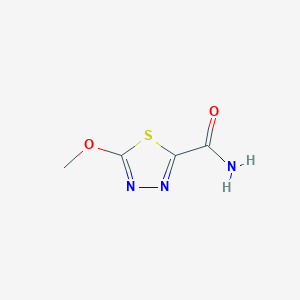
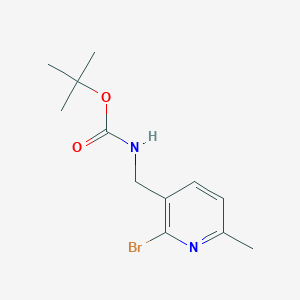
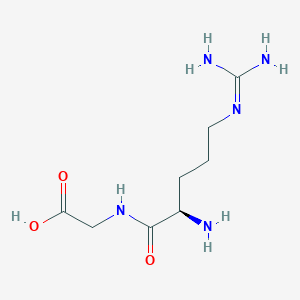
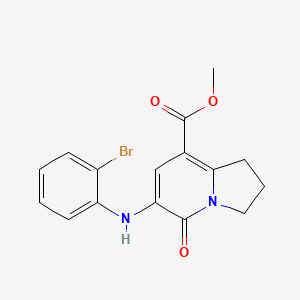
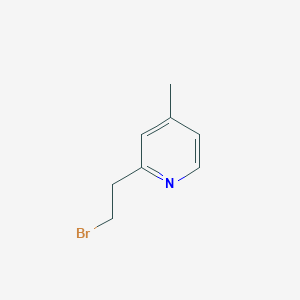
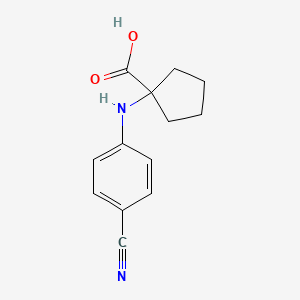
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
